molecular formula C6H9Cl4NO2 B1442841 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219948-50-1

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride

Cat. No. B1442841
M. Wt: 268.9 g/mol
InChI Key: CWHYPGMYDIDRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is a chemical compound with the molecular formula C6H9Cl4NO2. It has a molecular weight of 268.9 g/mol . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride, can be achieved through various methods. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride consists of a pyrrolidine ring attached to a trichloroacetate group. The exact structure could not be found in the search results.


Chemical Reactions Analysis

The pyrrolidine ring in 3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Physical And Chemical Properties Analysis

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure related to 3-Pyrrolidinyl 2,2,2-trichloroacetate Hydrochloride, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in pyrrolidine derivatives stems from their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage due to their non-planarity. These compounds, including pyrrolizines and pyrrolidine-2,5-diones, have shown significant biological activities across a range of target selectivities. The research highlights the versatility of pyrrolidine scaffolds in drug design, underscoring the potential of related compounds like 3-Pyrrolidinyl 2,2,2-trichloroacetate Hydrochloride in scientific research applications (Petri et al., 2021).

Hydrochloric Acid Regeneration in Hydrometallurgical Processes

Hydrochloric acid (HCl) regeneration is crucial in chloride process flowsheets. While not directly related to 3-Pyrrolidinyl 2,2,2-trichloroacetate Hydrochloride, understanding the regeneration of HCl from chloride solutions provides insight into handling and recycling chemical reagents in various industrial and research settings. This knowledge is applicable in developing sustainable and economically favorable methodologies for chemical management and environmental conservation (McKinley & Ghahreman, 2018).

Trichloroethylene Metabolism and Its Implications

Research on trichloroethylene (TCE) and its oxidative metabolites contributes to understanding the metabolism of chlorinated compounds, which may have relevance to the metabolism and application of 3-Pyrrolidinyl 2,2,2-trichloroacetate Hydrochloride in biological systems. These studies are crucial for developing physiologically based pharmacokinetic models that can aid in assessing the risk and therapeutic potential of related compounds (Fisher, 2000).

properties

IUPAC Name

pyrrolidin-3-yl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3NO2.ClH/c7-6(8,9)5(11)12-4-1-2-10-3-4;/h4,10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHYPGMYDIDRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinyl 2,2,2-trichloroacetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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